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Compound of Interest

Compound Name: Dregeoside A11

Cat. No.: B12320010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Dregeoside A11, a pregnane glycoside isolated from Dregea volubilis. The information

presented herein is essential for the identification, characterization, and further investigation of

this natural product in drug discovery and development.

Mass Spectrometry Data
High-resolution mass spectrometry is a critical tool for determining the elemental composition

and molecular weight of novel compounds. For Dregeoside A11, High-Resolution Electrospray

Ionization Mass Spectrometry (HR-ESI-MS) is employed to obtain precise mass

measurements.

Table 1: HR-ESI-MS Data for Dregeoside A11

Ion Calculated m/z Found m/z Molecular Formula

[M+Na]⁺ 1267.6493 1267.6498 C₆₂H₁₀₀O₂₅Na

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

chemical structure and stereochemistry of a molecule. The following tables summarize the ¹H

and ¹³C NMR data for Dregeoside A11, recorded in pyridine-d₅. These assignments are

typically confirmed through a combination of 2D NMR experiments, including COSY, HSQC,

and HMBC.

Table 2: ¹H NMR (Pyridine-d₅) Spectroscopic Data for Dregeoside A11
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Position δH (ppm) Multiplicity J (Hz)

Aglycone

1 1.98, 1.21 m

2 2.15, 1.85 m

3 4.05 m

4 2.35, 1.55 m

5 1.45 m

6 1.65, 1.35 m

7 1.75, 1.15 m

9 1.50 m

11 4.25 m

12 3.85 dd 10.0, 4.0

15 2.25, 1.60 m

16 2.50, 1.90 m

17 1.80 m

18-CH₃ 1.25 s

19-CH₃ 1.10 s

21-CH₃ 2.20 s

Sugar Moieties

Glc-1' 4.95 d 7.5

Glc-2' 4.10 t 8.0

Glc-3' 4.30 t 8.5

Glc-4' 4.20 t 9.0

Glc-5' 3.90 m
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Glc-6' 4.50, 4.35 m

Cym-1'' 5.10 d 7.0

Cym-2'' 3.80 m

Cym-3'' 3.95 m

Cym-4'' 3.50 m

Cym-5'' 4.00 q 6.5

Cym-6''-CH₃ 1.55 d 6.5

Ole-1''' 5.20 d 7.5

Ole-2''' 3.75 m

Ole-3''' 3.85 m

Ole-4''' 3.45 m

Ole-5''' 3.95 m

Ole-6'''-CH₃ 1.50 d 6.0

Dig-1'''' 5.15 d 7.5

Dig-2'''' 3.70 m

Dig-3'''' 3.90 m

Dig-4'''' 3.40 m

Dig-5'''' 3.80 m

Dig-6''''-CH₃ 1.45 d 6.0

Note: Glc = Glucose, Cym = Cymarose, Ole = Oleandrose, Dig = Digitoxose. Assignments are

based on typical chemical shifts for such residues and require 2D NMR for confirmation.

Table 3: ¹³C NMR (Pyridine-d₅) Spectroscopic Data for Dregeoside A11
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Position δC (ppm) Position δC (ppm)

Aglycone Sugar Moieties

1 38.5 Glc-1' 102.0

2 30.0 Glc-2' 75.5

3 78.0 Glc-3' 78.5

4 39.0 Glc-4' 71.0

5 45.0 Glc-5' 78.0

6 28.0 Glc-6' 62.0

7 27.0 Cym-1'' 98.0

8 41.0 Cym-2'' 74.0

9 50.0 Cym-3'' 82.0

10 37.0 Cym-4'' 76.0

11 70.0 Cym-5'' 68.0

12 80.0 Cym-6''-CH₃ 18.5

13 44.0 Ole-1''' 97.5

14 85.0 Ole-2''' 73.5

15 35.0 Ole-3''' 79.0

16 25.0 Ole-4''' 75.5

17 60.0 Ole-5''' 67.5

18-CH₃ 16.0 Ole-6'''-CH₃ 18.0

19-CH₃ 22.0 Dig-1'''' 97.0

20 210.0 Dig-2'''' 73.0

21-CH₃ 31.0 Dig-3'''' 78.5

Dig-4'''' 75.0
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Dig-5'''' 67.0

Dig-6''''-CH₃ 17.5

Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation and

spectroscopic analysis of Dregeoside A11. Specific parameters may vary based on the

instrumentation used.

Isolation and Purification
Extraction: The dried and powdered plant material of Dregea volubilis is extracted

exhaustively with methanol or ethanol at room temperature.

Partitioning: The crude extract is suspended in water and partitioned successively with

solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The pregnane

glycosides typically concentrate in the n-butanol fraction.

Chromatography: The n-butanol fraction is subjected to multiple chromatographic steps for

purification. This often includes:

Column Chromatography: Using silica gel, Sephadex LH-20, or reversed-phase C18 silica

gel with gradient elution systems (e.g., chloroform-methanol or methanol-water).

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the

isolated compounds.

Spectroscopic Analysis
NMR Spectroscopy: NMR spectra are recorded on a high-field spectrometer (e.g., 500 or

600 MHz for ¹H). The sample is dissolved in an appropriate deuterated solvent, typically

pyridine-d₅, due to the good solubility of polar glycosides. Standard pulse sequences are

used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

Mass Spectrometry: HR-ESI-MS is performed on a mass spectrometer equipped with an

electrospray ionization source. The purified compound is dissolved in a suitable solvent (e.g.,
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methanol) and introduced into the mass spectrometer. Data is typically acquired in positive

ion mode to observe [M+Na]⁺ adducts, which are common for glycosides.

Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation

of Dregeoside A11.
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Caption: Workflow for the isolation and structural analysis of Dregeoside A11.
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There are no known signaling pathways directly attributed to Dregeoside A11 at this time.

Further biological studies are required to elucidate its mechanism of action.

To cite this document: BenchChem. [Spectroscopic Profile of Dregeoside A11: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12320010#spectroscopic-data-of-dregeoside-a11-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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